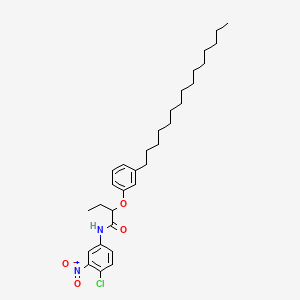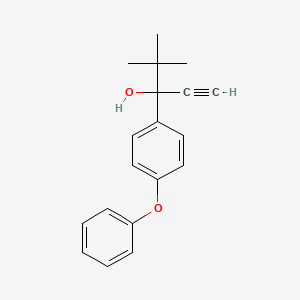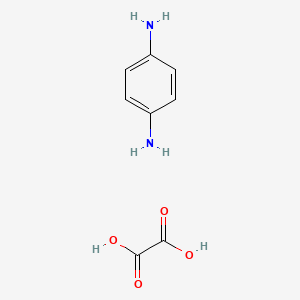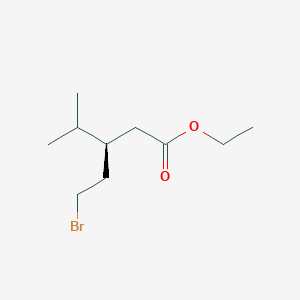
Butanamide, N-(4-chloro-3-nitrophenyl)-2-(3-pentadecylphenoxy)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butanamide, N-(4-chloro-3-nitrophenyl)-2-(3-pentadecylphenoxy)- is a synthetic organic compound. It is characterized by the presence of a butanamide group, a chloronitrophenyl group, and a pentadecylphenoxy group. These functional groups suggest that the compound may have interesting chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Butanamide, N-(4-chloro-3-nitrophenyl)-2-(3-pentadecylphenoxy)- typically involves multi-step organic reactions. A common synthetic route might include:
Nitration: Introduction of a nitro group to a phenyl ring.
Chlorination: Substitution of a hydrogen atom with a chlorine atom on the phenyl ring.
Amidation: Formation of the butanamide group.
Etherification: Attachment of the pentadecylphenoxy group.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Nucleophiles: Sodium hydroxide, ammonia.
Major Products
Aminophenyl derivatives: From the reduction of the nitro group.
Substituted phenyl derivatives: From nucleophilic substitution reactions.
科学研究应用
Butanamide, N-(4-chloro-3-nitrophenyl)-2-(3-pentadecylphenoxy)- may have applications in various fields:
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in studying biological pathways involving amides and phenyl groups.
Medicine: Possible applications in drug development due to its unique functional groups.
Industry: Use in the production of specialty chemicals or materials.
作用机制
The mechanism of action of Butanamide, N-(4-chloro-3-nitrophenyl)-2-(3-pentadecylphenoxy)- would depend on its specific interactions with biological molecules. The compound may interact with enzymes or receptors, affecting molecular pathways. The nitro and chloro groups could play a role in its reactivity and binding affinity.
相似化合物的比较
Similar Compounds
Butanamide derivatives: Compounds with similar butanamide groups.
Chloronitrophenyl compounds: Compounds with similar chloronitrophenyl groups.
Phenoxy compounds: Compounds with similar phenoxy groups.
Uniqueness
Butanamide, N-(4-chloro-3-nitrophenyl)-2-(3-pentadecylphenoxy)- is unique due to the combination of its functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
属性
CAS 编号 |
63133-97-1 |
|---|---|
分子式 |
C31H45ClN2O4 |
分子量 |
545.2 g/mol |
IUPAC 名称 |
N-(4-chloro-3-nitrophenyl)-2-(3-pentadecylphenoxy)butanamide |
InChI |
InChI=1S/C31H45ClN2O4/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-18-25-19-17-20-27(23-25)38-30(4-2)31(35)33-26-21-22-28(32)29(24-26)34(36)37/h17,19-24,30H,3-16,18H2,1-2H3,(H,33,35) |
InChI 键 |
MBQFWSCVWKJOKE-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCC1=CC(=CC=C1)OC(CC)C(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![9-bromo-3,4,5,6,12,12-hexachlorotetracyclo[6.2.1.13,6.02,7]dodec-4-ene](/img/structure/B11947669.png)

![1-[4-(Methylsulfanyl)phenyl]-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B11947686.png)



